1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde
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Overview
Description
1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with formaldehyde under high-temperature conditions (150-200°C) to yield the desired product . Another approach involves the use of preformed pyrazole or pyridine derivatives, which are then subjected to various chemical reactions to form the pyrazolopyridine core .
Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-B]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1H-Pyrazolo[3,4-D]pyrimidine: Another related compound with a different ring fusion pattern.
1H-Pyrazolo[3,4-C]quinoline: This compound has a quinoline ring fused to the pyrazole ring and is known for its fluorescent properties and potential use as a sensor.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the aldehyde functional group, which allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-8-3-7-6(5)2-9-10-7/h1-4H,(H,9,10) |
InChI Key |
NPYUCGKLGNTDRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2)C=O |
Origin of Product |
United States |
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